Abacavir sulfate

Description

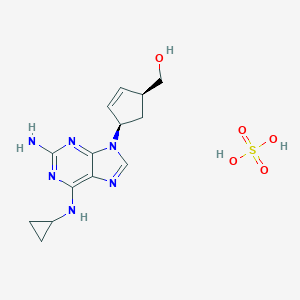

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O.H2O4S/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t8-,10+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFKCGGQTYQTLR-SCYNACPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 77,000 mg/l @ 25 °C |

Source

|

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ |

Source

|

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white solid | |

CAS No. |

188062-50-2 |

Source

|

| Record name | Abacavir sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188062-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Abacavir Sulfate in HIV Replication

Abstract

Abacavir sulfate, a cornerstone of highly active antiretroviral therapy (HAART), is a potent carbocyclic nucleoside analogue that effectively suppresses human immunodeficiency virus (HIV) replication.[1][2] This in-depth technical guide elucidates the intricate molecular mechanisms underpinning the therapeutic efficacy of abacavir. We will explore its journey from a prodrug to its active triphosphate form, its competitive inhibition of HIV-1 reverse transcriptase, and the structural basis of viral DNA chain termination. Furthermore, this guide will delve into the pharmacokinetics of abacavir, the genetic determinants of hypersensitivity reactions, and the molecular mechanisms of viral resistance. This comprehensive analysis is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of abacavir's mechanism of action.

Introduction: Abacavir as a Nucleoside Reverse Transcriptase Inhibitor (NRTI)

Abacavir sulfate is classified as a nucleoside reverse transcriptase inhibitor (NRTI), a class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT) enzyme.[1][3] This viral polymerase is essential for the conversion of the single-stranded viral RNA genome into double-stranded proviral DNA, a critical step for integration into the host cell's genome and subsequent viral replication.[3][4] Abacavir is administered as a prodrug and requires intracellular metabolic activation to exert its antiviral effect.[1][5] Its structural design as a guanosine analogue is central to its mechanism of action.[6]

The Intracellular Activation Pathway of Abacavir

Upon oral administration, abacavir is rapidly absorbed and readily crosses cell membranes via passive diffusion due to its lipophilic and water-soluble nature.[4][7] Once inside the host cell, abacavir undergoes a series of phosphorylation steps to be converted into its pharmacologically active form, carbovir triphosphate (CBV-TP).[3][5][8]

The primary pathway for this activation involves:

-

Initial Phosphorylation: Cellular enzymes, primarily adenosine phosphotransferase, catalyze the initial phosphorylation of abacavir to abacavir monophosphate.[4][7]

-

Subsequent Phosphorylations: Further phosphorylation events, mediated by cellular kinases, convert the monophosphate form to the diphosphate and finally to the active carbovir triphosphate (CBV-TP).[9]

It is this triphosphate metabolite that directly interacts with and inhibits the HIV-1 reverse transcriptase.[3][8]

Caption: Intracellular metabolic activation of abacavir to its active form, carbovir triphosphate.

Dual Mechanism of HIV-1 Reverse Transcriptase Inhibition

The antiviral activity of abacavir is a consequence of the dual inhibitory actions of carbovir triphosphate on the HIV-1 reverse transcriptase.[10]

Competitive Inhibition

Carbovir triphosphate is a structural analogue of the natural substrate, deoxyguanosine triphosphate (dGTP).[3][8] This structural mimicry allows CBV-TP to compete with dGTP for binding to the active site of the HIV-1 RT.[3][8] By binding to the enzyme, CBV-TP effectively reduces the rate of viral DNA synthesis by limiting the incorporation of the natural nucleotide.[11][12]

Chain Termination

The definitive step in abacavir's mechanism of action is chain termination.[3][8] Once incorporated into the nascent viral DNA strand, CBV-TP halts further elongation of the DNA chain.[3][8] This is because abacavir is a carbocyclic nucleoside, meaning its structure contains a cyclopentene ring instead of a sugar moiety.[10] Crucially, this structure lacks the 3'-hydroxyl (-OH) group that is essential for the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide.[5][8][10] The absence of this 3'-OH group makes the addition of subsequent nucleotides impossible, leading to premature termination of the reverse transcription process.[3]

Caption: Dual mechanism of HIV-1 RT inhibition by carbovir triphosphate (CBV-TP).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of abacavir is crucial for its clinical application.

| Pharmacokinetic Parameter | Value | Reference(s) |

| Bioavailability | ~83% | [4][7][13] |

| Time to Peak Plasma Concentration | 0.63 - 1 hour | [13] |

| Plasma Protein Binding | ~50% | [13][14] |

| Primary Metabolism | Alcohol dehydrogenase and glucuronyl transferase | [4][6][13] |

| Elimination Half-life (Plasma) | ~1.5 - 2.0 hours | [6][13] |

| Intracellular Half-life (CBV-TP) | >20 hours | [13] |

| Excretion | ~83% in urine (as metabolites), ~16% in feces | [4][6][7] |

Abacavir is primarily metabolized in the liver to inactive carboxylate and glucuronide metabolites, with less than 2% of the drug excreted unchanged in the urine.[4][7] The long intracellular half-life of the active carbovir triphosphate supports once-daily dosing regimens.[13]

The Critical Role of HLA-B*57:01 in Hypersensitivity Reactions

A significant consideration in abacavir therapy is the risk of a severe and potentially fatal hypersensitivity reaction (HSR).[14][15] These reactions are strongly associated with the presence of the human leukocyte antigen B (HLA-B)*57:01 allele.[15][16] Patients carrying this genetic variant have a significantly higher risk of developing an HSR, which typically manifests within the first six weeks of treatment with symptoms such as fever, rash, and gastrointestinal and respiratory issues.[15][17]

The mechanism is believed to involve the binding of abacavir to the HLA-B57:01 protein, which alters the presentation of self-peptides to the immune system, leading to the activation of abacavir-specific T-cells.[18] Consequently, genetic screening for the HLA-B57:01 allele is now a standard of care before initiating abacavir therapy.[15][17] Abacavir is contraindicated in patients who test positive for this allele.[15]

Mechanisms of Resistance to Abacavir

The emergence of drug resistance is a major challenge in HIV therapy. For abacavir, resistance is primarily associated with specific mutations in the reverse transcriptase gene. The key resistance mutations include:

-

M184V: This is one of the most common NRTI resistance mutations and confers low-level resistance to abacavir.[19][20]

-

K65R, L74V, and Y115F: These mutations can also be selected for by abacavir therapy, often in combination, and contribute to reduced susceptibility to the drug.[20][21][22]

The presence of these mutations can alter the binding affinity of carbovir triphosphate to the reverse transcriptase active site or affect the efficiency of its incorporation, thereby diminishing the drug's inhibitory effect.[23][24] The selection of specific resistance pathways can be influenced by the concurrent use of other NRTIs, such as zidovudine.[22]

Experimental Protocols for Studying Abacavir's Mechanism of Action

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory activity of carbovir triphosphate against HIV-1 reverse transcriptase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, a template-primer (e.g., a DNA template annealed to a labeled DNA primer), and purified recombinant HIV-1 reverse transcriptase.[25]

-

Inhibitor Addition: Add varying concentrations of carbovir triphosphate (or a control inhibitor like nevirapine) to the reaction mixtures.[25]

-

Initiation of Reaction: Initiate the reverse transcription reaction by adding a mixture of all four deoxyribonucleotide triphosphates (dNTPs), including a radiolabeled dNTP for detection.[25]

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period to allow for DNA synthesis.[25]

-

Termination and Analysis: Stop the reactions by adding EDTA. Analyze the reaction products using denaturing polyacrylamide gel electrophoresis followed by autoradiography or phosphorimaging to visualize the synthesized DNA fragments.[25]

-

Data Analysis: Quantify the amount of full-length product synthesized at each inhibitor concentration to determine the 50% inhibitory concentration (IC50).[26]

Cellular Assay for Antiviral Activity

Objective: To determine the efficacy of abacavir in inhibiting HIV-1 replication in a cell-based model.

Methodology:

-

Cell Culture: Culture a suitable cell line susceptible to HIV-1 infection (e.g., MT-4 cells or peripheral blood mononuclear cells).

-

Drug Treatment: Treat the cells with serial dilutions of abacavir sulfate for a few hours prior to infection.

-

Viral Infection: Infect the treated and untreated cells with a known amount of HIV-1.

-

Incubation: Incubate the infected cells for several days to allow for viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication in the culture supernatants using a p24 antigen ELISA or a reverse transcriptase activity assay.

-

Data Analysis: Plot the percentage of viral inhibition against the drug concentration and determine the 50% effective concentration (EC50).

Conclusion

Abacavir sulfate remains a vital component of antiretroviral therapy due to its well-characterized and potent mechanism of action. Its journey from a prodrug to the active carbovir triphosphate, which competitively inhibits and ultimately terminates viral DNA synthesis, provides a clear example of targeted drug design. While the potential for hypersensitivity reactions necessitates careful genetic screening, and the emergence of resistance requires ongoing monitoring, a thorough understanding of abacavir's molecular interactions with HIV-1 reverse transcriptase is paramount for its optimal clinical use and for the development of future antiretroviral agents.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Abacavir Sulfate?Link

-

ClinPGx. Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. Link

-

Wikipedia. Abacavir. Link

-

PharmGKB. PharmGKB summary: abacavir pathway. Link

-

PubMed. HIV-1 reverse transcriptase (RT) genotype and susceptibility to RT inhibitors during abacavir monotherapy and combination therapy. Link

-

NCBI. Abacavir Therapy and HLA-B57:01 Genotype - Medical Genetics Summaries*. Link

-

Benchchem. Abacavir and the HIV-1 Reverse Transcriptase: An In-depth Analysis of the Binding Site and Resistance Mechanisms. Link

-

Oxford Academic. Incidence of abacavir hypersensitivity and its relationship with HLA-B5701 in HIV-infected patients in Taiwan*. Link

-

Antiviral Therapy. Effect of concurrent zidovudine use on the resistance pathway selected by abacavir-containing regimens. Link

-

PubMed. Steady-state pharmacokinetics of abacavir in plasma and intracellular carbovir triphosphate following administration of abacavir at 600 milligrams once daily and 300 milligrams twice daily in human immunodeficiency virus-infected subjects. Link

-

Asian Scientist Magazine. HIV Drug Abacavir Hypersensitivity Linked To Human Gene Allele. Link

-

Stanford University. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART. Link

-

PMC. Abacavir Pharmacogenetics – From Initial Reports to Standard of Care. Link

-

NIH. Prevalence of HLA-B5701 and Its Relationship with Abacavir Hypersensitivity Reaction in Iranian HIV-Infected Patients*. Link

-

PubMed. A review of the pharmacokinetics of abacavir. Link

-

Benchchem. Abacavir hydrochloride mechanism of action in HIV-1 replication. Link

-

Oxford Academic. Resistance Profile of the Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitor Abacavir (1592U89) after Monotherapy and Combination Therapy. Link

-

Scholarship@Miami. Mutations in HIV-1 Reverse Transcriptase during Therapy with Abacavir, Lamivudine and Zidovudine in HIV-1-Infected Adults with No Prior Antiretroviral Therapy. Link

-

Drugs.com. Abacavir Sulfate Monograph for Professionals. Link

-

International Journal of Pharmaceutical Research and Applications. Abacavir Sulphate: AnAntiretroviral drug with multiple clinical potential, manifestations and applications. Link

-

PubMed. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'. Link

-

ResearchGate. Abacavir: A review of its clinical potential in patients with HIV infection. Link

-

PubMed. Prevalence of HLA-B5701 and Its Relationship with Abacavir Hypersensitivity Reaction in Iranian HIV-Infected Patients*. Link

-

Experts@Minnesota. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases α, β, and γ by the 5′-triphosphates of carbovir, 3′-azido-3′-deoxythymidine, 2. Link

-

PMC. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate. Link

-

PubMed. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate. Link

-

PMC. Clinical Pharmacology in HIV Therapy. Link

-

PubMed. Mechanistic studies to understand the inhibition of wild type and mutant HIV-1 reverse transcriptase by Carbovir-triphosphate. Link

-

accessdata.fda.gov. 20-977 Ziagen Clinical Pharmacology Biopharmaceutics Review. Link

-

Journal of Biological Chemistry. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2. Link

-

Patsnap Synapse. What is Abacavir Sulfate used for?Link

-

NCBI Bookshelf. Abacavir - StatPearls. Link

-

The Journal of Antimicrobial Chemotherapy. The Genetic Basis of HIV-1 Resistance to Reverse Transcriptase and Protease Inhibitors. Link

-

NIH. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics. Link

-

ResearchGate. In-Vitro Study Of HIV-derived Reverse Transcriptase Inhibition. Link

-

NIH. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles. Link

-

PubMed Central. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. Link

Sources

- 1. drugs.com [drugs.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]

- 4. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abacavir Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abacavir - Wikipedia [en.wikipedia.org]

- 7. ClinPGx [clinpgx.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.umn.edu [experts.umn.edu]

- 13. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. asianscientist.com [asianscientist.com]

- 17. Prevalence of HLA-B*5701 and Its Relationship with Abacavir Hypersensitivity Reaction in Iranian HIV-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical Pharmacology in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Genetic Basis of HIV-1 Resistance to Reverse Transcriptase and Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HIV-1 reverse transcriptase (RT) genotype and susceptibility to RT inhibitors during abacavir monotherapy and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. penta-id.org [penta-id.org]

- 23. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanistic studies to understand the inhibition of wild type and mutant HIV-1 reverse transcriptase by Carbovir-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Abacavir sulfate

An In-depth Technical Guide to the Chemical Structure and Properties of Abacavir Sulfate

Introduction

Abacavir sulfate is a potent carbocyclic nucleoside reverse transcriptase inhibitor (NRTI) pivotal in the management of Human Immunodeficiency Virus (HIV) infection.[1][2][3] As a synthetic guanosine analogue, its core function is to disrupt the HIV replication cycle, thereby reducing viral load and allowing for immune system recovery.[2][4] This guide provides a comprehensive technical overview of Abacavir sulfate, delving into its chemical structure, physicochemical properties, dual mechanism of action—both as an antiviral agent and as a mediator of a unique, genetically-linked hypersensitivity reaction—and the analytical methodologies crucial for its characterization and quality control. A profound understanding of these aspects is essential for researchers, scientists, and drug development professionals working to optimize antiretroviral therapy and develop safer, more effective therapeutic agents.

Chemical Identity and Molecular Structure

Abacavir sulfate is the sulfate salt of Abacavir.[5] The active moiety, Abacavir, is a synthetic carbocyclic nucleoside that is structurally related to the natural nucleoside deoxyguanosine.

-

IUPAC Name: bis({(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol);sulfuric acid[5][6]

-

Molecular Formula: (C₁₄H₁₈N₆O)₂ · H₂SO₄ or C₂₈H₃₈N₁₂O₆S[1][5]

-

Molecular Weight: 670.7 g/mol [5]

The structure of Abacavir is distinguished by several key features:

-

Purine Core: A 2,6-diaminopurine ring, which mimics the natural guanine base.

-

Cyclopropylamino Group: Attached at the C6 position of the purine ring.

-

Carbocyclic Ring: A cyclopentene ring replaces the ribose sugar found in natural nucleosides. This carbocyclic nature makes it resistant to cleavage by phosphorylases.

-

Chirality: The molecule possesses two chiral centers, with the biologically active enantiomer having the (1S, 4R) absolute configuration on the cyclopentene ring.[1][7]

Figure 1: Chemical Structure of Abacavir Free Base.

Figure 1: Chemical Structure of Abacavir Free Base.Physicochemical Properties

Abacavir sulfate is a white to off-white crystalline solid.[1][8] Its physicochemical characteristics are critical for its formulation, absorption, and stability.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [1][5][8] |

| Melting Point | 222-225 °C (sulfate salt) | [3] |

| Solubility | Approx. 77 mg/mL in distilled water at 25°C; Freely soluble in water. | [1][7][8] |

| LogP (Abacavir base) | 1.2 | [7] |

| Optical Activity | [α]/D -30 to -40° (c = 0.5 in methanol) | [3] |

The solubility of Abacavir sulfate is pH-dependent, with increased solubility at acidic pH.[3] The compound can exist in different crystalline polymorphic forms, which can be obtained by recrystallization from various organic solvents and may exhibit different physicochemical properties.[9]

Mechanism of Action

Abacavir's therapeutic effect and its most significant adverse reaction are governed by two distinct molecular mechanisms.

Antiviral Activity: Inhibition of HIV Reverse Transcriptase

Abacavir is a prodrug that requires intracellular activation to exert its antiviral effect.[10] The process is a classic example of NRTI-mediated chain termination.

-

Intracellular Phosphorylation: Upon entering host cells, Abacavir is converted by cellular kinases into its active triphosphate form, carbovir triphosphate (CBV-TP).[4][6]

-

Competitive Inhibition: CBV-TP is a structural analogue of deoxyguanosine triphosphate (dGTP). It competitively inhibits the HIV reverse transcriptase enzyme, a critical component for converting viral RNA into proviral DNA.[2][4]

-

DNA Chain Termination: When CBV-TP is incorporated into the nascent viral DNA strand, it acts as a chain terminator. Because the carbocyclic ring lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, DNA elongation is halted.[4] This premature termination prevents the completion of viral DNA synthesis, thereby inhibiting HIV replication.[4][6]

Immunopathology: HLA-B*57:01-Mediated Hypersensitivity

A serious, and potentially fatal, hypersensitivity reaction (AHR) to Abacavir is strongly associated with the presence of the Human Leukocyte Antigen (HLA)-B*57:01 allele.[11][12] This is not a typical drug allergy but a specific pharmacogenomic interaction.

-

Drug-MHC Binding: Abacavir binds non-covalently within the antigen-binding cleft (specifically the F-pocket) of the HLA-B*57:01 protein.[6][13]

-

Altered Peptide Repertoire: This binding alters the shape and chemical environment of the cleft. Consequently, the HLA-B*57:01 molecule presents a different set of endogenous self-peptides ("neo-antigens") than it normally would.[13][14]

-

T-Cell Activation: These novel peptide-MHC complexes are recognized as "non-self" by cytotoxic CD8+ T-cells.[6][15]

-

Immune Cascade: The activation of these T-cells triggers a massive inflammatory response, leading to the systemic symptoms of AHR, such as fever, rash, and multi-organ involvement.[11][13]

Due to this mechanism, genetic screening for the HLA-B*57:01 allele is now standard practice before initiating Abacavir therapy, a measure that has dramatically reduced the incidence of this severe adverse reaction.[11][12]

Analytical Methodologies

Robust analytical methods are essential for the quality control of Abacavir sulfate in bulk drug and pharmaceutical formulations, as well as for pharmacokinetic studies.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques.

| Parameter | HPLC-UV[16][17][18] | UHPLC[19][20] |

| Principle | Separation based on partitioning between a stationary and mobile phase, with UV detection. | Similar to HPLC but uses smaller particles, allowing for faster and more efficient separations. |

| Stationary Phase | Typically a C18 or C8 reversed-phase column. | C8 or C18 sub-2µm particle size columns. |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). | Gradient mixture of acidified water and an organic solvent (e.g., methanol). |

| Detection | UV spectrophotometry, commonly at wavelengths around 220 nm or 245 nm. | UV detection. |

| Application | Routine quality control, purity testing, and quantification in dosage forms. | Stability-indicating assays, determination of related substances and degradation products. |

Protocol: Representative RP-HPLC Method for Quantification

This protocol is a synthesized example based on common methodologies.[16][18]

-

Chromatographic System: HPLC with UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Prepare a filtered and degassed isocratic mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.2 with phosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Standard Preparation: Accurately weigh and dissolve Abacavir sulfate reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution (e.g., 0.5-200 µg/mL) to establish a calibration curve.

-

Sample Preparation: For tablets, weigh and finely powder a number of tablets. Dissolve a quantity of powder equivalent to a known amount of Abacavir sulfate in the mobile phase. Sonicate to ensure complete dissolution, dilute to a suitable concentration within the calibration range, and filter through a 0.45 µm filter.

-

Analysis: Inject equal volumes (e.g., 20 µL) of the standard solutions and sample solution. Quantify the amount of Abacavir sulfate in the sample by comparing its peak area to the calibration curve.

Spectroscopic and Other Methods

-

UV-Vis Spectrophotometry: A simple method for quantification based on the absorbance of the purine chromophore. It is often used in combination with HPLC.[21]

-

Mass Spectrometry (MS): LC-MS/MS is the gold standard for quantifying low concentrations of Abacavir in biological matrices (e.g., plasma) and for identifying and characterizing degradation products and metabolites.[22]

-

Vibrational Spectroscopy (FT-IR) & NMR: Used for structural elucidation and confirmation of the bulk drug substance, ensuring it conforms to its reference structure.

Stability and Degradation Profile

Forced degradation studies are critical for identifying potential degradation products and establishing the stability-indicating capability of analytical methods. Studies conducted under ICH guidelines show that Abacavir sulfate is:

-

Stable under thermal, photolytic, and basic (alkaline) hydrolysis conditions.[19][23]

-

Susceptible to degradation under acidic hydrolysis and oxidative stress conditions.[19][23]

Under acidic conditions, a primary degradant is formed by the cleavage of the glycosidic-like bond.[22] In oxidative conditions (e.g., using H₂O₂), N-oxides and other related products can be formed.[23] The development of stability-indicating methods, typically using UHPLC, is crucial to separate and quantify these degradants from the parent drug.[19][20]

Synthesis and Formulation

The synthesis of Abacavir is a multi-step process involving chiral resolution and the construction of the purine ring system onto the carbocyclic core. A common approach involves:

-

Starting with a racemic protected aminoalcohol.

-

Coupling this with a substituted dichloropyrimidine derivative.

-

Cyclization to form the purine ring structure.

-

Introduction of the cyclopropylamino group via nucleophilic substitution.

-

Final deprotection steps to yield the Abacavir base, which is then converted to the sulfate salt.[24][25][26]

Abacavir sulfate is formulated for oral administration, available as tablets and an oral solution, and is often co-formulated with other antiretroviral agents like lamivudine.[6][8][10]

Conclusion

Abacavir sulfate remains a cornerstone of HIV therapy, a testament to its effective mechanism as a nucleoside reverse transcriptase inhibitor. Its chemical structure, with a unique carbocyclic ring, confers stability and potent antiviral activity. However, the same structure's interaction with the HLA-B*57:01 protein underscores the critical importance of pharmacogenomics in modern medicine, providing a clear example of how understanding a drug's properties at a molecular level can prevent severe adverse reactions. The robust analytical methods developed for its characterization and the detailed knowledge of its stability profile ensure the quality and efficacy of the final pharmaceutical product, safeguarding patient health. For drug development professionals, Abacavir serves as a compelling case study in structure-activity relationships, prodrug activation, and the profound impact of host genetics on drug safety.

References

-

Abacavir - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Panda, S. S., & Sahoo, H. S. (2022). Abacavir Sulphate: AnAntiretroviral drug with multiple clinical potential, manifestations and applications. GSC Biological and Pharmaceutical Sciences, 18(3), 133-141. Retrieved January 14, 2026, from [Link]

-

Dean, L. (2015). Abacavir Therapy and HLA-B*57:01 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). Retrieved January 14, 2026, from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Abacavir Sulfate? Patsnap Synapse. Retrieved January 14, 2026, from [Link]

-

Norcross, M. A., & Luo, S. (2012). Abacavir induces loading of novel self-peptides into HLA-B*57:01: an autoimmune model for HLA-associated drug hypersensitivity. AIDS, 26(8), F33-F37. Retrieved January 14, 2026, from [Link]

-

Drugs.com. (2025, February 10). Abacavir Sulfate Monograph for Professionals. Retrieved January 14, 2026, from [Link]

-

Synapse. (2024, June 14). What is Abacavir Sulfate used for? Retrieved January 14, 2026, from [Link]

-

Prakash, A., Teotia, A., Kumar, A., & Garhi, M. (2016). Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. Indian Journal of Chemistry - Section B, 55B(2), 235-241. Retrieved January 14, 2026, from [Link]

-

Pavlos, R., & Mallal, S. (2012). Mechanisms involved in the Abacavir-mediated hypersensitivity syndrome. OncoImmunology, 1(4), 536-538. Retrieved January 14, 2026, from [Link]

-

PharmacyLibrary. (n.d.). Abacavir Sulfate – Aminacrine: Aminacrine Hydrochloride (Aminoacridine Hydrochloride) | Trissel's Stability of Compounded Formulations, 6th Edition. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Abacavir Sulfate. In PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

Vukkum, P., Deshpande, G. R., Jagu, P., & Kumar, P. (2012). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Scientia Pharmaceutica, 80(3), 589-600. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Abacavir. In PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (2016, February 1). Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. Retrieved January 14, 2026, from [Link]

-

Kumari, R., Sankar, D. G., & Raj, G. V. (2005). HPLC-UV Determination of Abacavir Sulphate in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 17(4), 3413-3415. Retrieved January 14, 2026, from [Link]

-

Annapurna, M., Goutami, P., & Kumar, C. N. (2014). Acid degradation studies of Abacavir Sulfate by LC-MS/MS. International Journal of Research in Pharmacy and Chemistry, 4(3), 553-561. Retrieved January 14, 2026, from [Link]

-

Mallal, S., Nolan, D., Witt, C., et al. (2002). Predisposition to abacavir hypersensitivity conferred by HLA-B*5701 and a haplotypic Hsp70-Hom variant. Proceedings of the National Academy of Sciences, 99(11), 7522-7527. Retrieved January 14, 2026, from [Link]

-

ARUP Laboratories. (n.d.). HLA-B*57:01 for Abacavir Sensitivity. Retrieved January 14, 2026, from [Link]

-

PharmaCompass. (n.d.). Abacavir Sulphate | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 14, 2026, from [Link]

- Dalmases, P., et al. (2007). Process for the preparation of abacavir. European Patent EP1857458A1.

-

Drugs of the Future. (1998). Abacavir Sulfate. Drugs of the Future, 23(9), 957. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025, August 6). HPLC-UV Determination of Abacavir Sulphate in Pharmaceutical Dosage Forms. Retrieved January 14, 2026, from [Link]

-

Patsnap. (2024, September 10). UV-spectroscopy and RP-HPLC methods for abacavir and lamivudine. Patsnap Synapse. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (2012, July 27). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Retrieved January 14, 2026, from [Link]

- Bosch, I., et al. (2010). Process for the preparation of abacavir. US Patent US20100041883A1.

- Dalmases, P., et al. (2008). Process for the preparation of abacavir. European Patent EP1905772A1.

-

Kumar, A., et al. (2016). Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms. Pharmacognosy Research, 8(3), 213-219. Retrieved January 14, 2026, from [Link]

-

Bansal, A. K., & Kumar, S. (2010). Novel crystalline forms of abacavir sulfate: Preparation & characterization. Indian Journal of Pharmaceutical Sciences, 72(3), 321-327. Retrieved January 14, 2026, from [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. What is Abacavir Sulfate used for? [synapse.patsnap.com]

- 3. Abacavir sulfate | 188062-50-2 [chemicalbook.com]

- 4. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]

- 5. Abacavir Sulfate | C28H38N12O6S | CID 441384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Abacavir - Wikipedia [en.wikipedia.org]

- 7. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmacylibrary.com [pharmacylibrary.com]

- 9. Novel crystalline forms of abacavir sulfate: Preparation & characterization - ProQuest [proquest.com]

- 10. drugs.com [drugs.com]

- 11. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ltd.aruplab.com [ltd.aruplab.com]

- 13. www3.med.unipmn.it [www3.med.unipmn.it]

- 14. Mechanisms involved in the Abacavir-mediated hypersensitivity syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products | Semantic Scholar [semanticscholar.org]

- 21. UV-spectroscopy and RP-HPLC methods for abacavir and lamivudine. [wisdomlib.org]

- 22. ijrpc.com [ijrpc.com]

- 23. [PDF] Forced degradation study of abacavir sulfate under the frame of genotoxic impurity | Semantic Scholar [semanticscholar.org]

- 24. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 25. Portico [access.portico.org]

- 26. US20100041883A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

The Genesis of a Keystone Antiretroviral: An In-depth Technical Guide to the Discovery and Synthesis of Abacavir

Abstract

Abacavir, a potent carbocyclic nucleoside analogue, stands as a cornerstone in the armamentarium of antiretroviral therapies for Human Immunodeficiency Virus (HIV) infection. Its unique structural design, replacing the labile glycosidic bond of natural nucleosides with a stable carbon-carbon linkage, addresses a key mechanism of viral resistance and metabolic inactivation. This in-depth technical guide provides a comprehensive exploration of the discovery and synthesis of Abacavir for researchers, scientists, and drug development professionals. We will delve into the foundational principles that guided its design, the intricacies of its mechanism of action as a reverse transcriptase inhibitor, and a detailed examination of the synthetic routes that have evolved from seminal early approaches to more streamlined and stereoselective industrial processes. This guide will elucidate the causality behind key experimental choices, present detailed protocols for pivotal synthetic transformations, and offer a forward-looking perspective on the enduring legacy of this critical therapeutic agent.

Introduction: The Rationale for Carbocyclic Nucleosides in Antiviral Therapy

The relentless pursuit of effective antiviral agents has been a central theme in medicinal chemistry for decades. A significant challenge in the development of nucleoside analogues has been their susceptibility to enzymatic cleavage of the glycosidic bond by phosphorylases and hydrolases, leading to metabolic inactivation. The concept of carbocyclic nucleosides, in which the oxygen atom of the furanose ring is replaced by a methylene group, emerged as an elegant solution to this problem.[1] This structural modification renders the molecule impervious to enzymatic hydrolysis, thereby enhancing its metabolic stability and bioavailability.[1][2]

The pioneering work in this field laid the groundwork for the development of a new class of antiviral agents with improved pharmacokinetic profiles. Abacavir, a guanosine analogue, is a testament to the success of this strategy.[3] Developed in the 1980s by Robert Vince, Susan Daluge, and Mei Hua, it was approved by the U.S. Food and Drug Administration (FDA) in December 1998, becoming a critical component of combination antiretroviral therapy.[4][5][6]

Mechanism of Action: Chain Termination of Viral Replication

Abacavir exerts its anti-HIV activity as a nucleoside reverse transcriptase inhibitor (NRTI).[4][7] Upon oral administration, it is rapidly absorbed and readily crosses the blood-brain barrier.[4] The therapeutic efficacy of Abacavir is dependent on its intracellular conversion to the active metabolite, carbovir triphosphate (CBV-TP).[8][9] This phosphorylation cascade is carried out by host cellular enzymes.

CBV-TP, as a structural mimic of deoxyguanosine-5'-triphosphate (dGTP), competitively inhibits the viral enzyme, HIV reverse transcriptase.[5][8] More critically, it acts as a chain terminator. Once incorporated into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the 5' to 3' phosphodiester bond necessary for DNA chain elongation.[8] This abrupt halt to the reverse transcription process effectively curtails the replication of the virus.[9]

Diagram: Mechanism of Action of Abacavir

Caption: Intracellular activation of Abacavir and subsequent inhibition of HIV reverse transcriptase.

The Synthesis of Abacavir: A Journey in Stereoselective Chemistry

The synthesis of carbocyclic nucleosides like Abacavir presents significant stereochemical challenges.[2] The desired biological activity resides in a specific enantiomer, necessitating precise control over the stereochemistry of the cyclopentene ring. Two primary strategies have been employed for the synthesis of Abacavir: the linear and convergent approaches.[1][2]

The Convergent Approach: Coupling a Pre-formed Base and Carbocycle

The convergent approach involves the synthesis of the carbocyclic core and the purine base separately, followed by their coupling. This strategy offers greater flexibility for generating a variety of analogues. A key challenge in this approach is the stereoselective introduction of the nucleobase.

Key Experiment: Palladium-Catalyzed Coupling

A common method for coupling the purine base to the carbocyclic moiety is through a palladium-catalyzed reaction.[10]

Experimental Protocol:

-

Preparation of the Resin-Bound Allylic Benzoate: A suitable resin-bound carbocyclic pseudosugar with an allylic benzoate leaving group is prepared.

-

Coupling Reaction: The resin-bound substrate is subjected to a palladium-catalyzed coupling reaction with a purine derivative (e.g., a chloropurine).

-

Reaction Conditions: The reaction is typically carried out in the presence of a palladium source (e.g., Pd2(dba)3), a phosphine ligand (e.g., PPh3), and a base (e.g., Cs2CO3) in a suitable solvent like THF.

-

Functionalization and Cleavage: The resulting resin-bound nucleoside can be further functionalized before cleavage from the solid support using acidic conditions to yield the desired carbocyclic nucleoside.

| Parameter | Condition | Rationale |

| Catalyst | Pd(0) complex | Efficiently catalyzes the allylic substitution reaction. |

| Ligand | Phosphine-based | Modulates the reactivity and stability of the catalyst. |

| Base | Cesium Carbonate | Activates the purine nucleophile. |

| Support | Solid-phase resin | Facilitates purification and allows for combinatorial approaches. |

The Linear Approach and the Significance of "Vince's Lactam"

The linear approach involves the construction of the heterocyclic base in a stepwise manner onto a pre-existing chiral cyclopentylamine.[2] A seminal contribution to this field was the development of a versatile chiral building block, the bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, now widely known as "Vince's Lactam".[11][12] This precursor provides a rigid framework that allows for the stereocontrolled introduction of functional groups.

Key Experiment: Synthesis from Vince's Lactam

A facile synthesis of Abacavir can be achieved starting from this key lactam.[13]

Experimental Protocol:

-

Synthesis of the 6-chloro Intermediate: Vince's Lactam is converted through a series of steps into a carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxy-2-amino-6-chloropurine.

-

Introduction of the Cyclopropylamino Group: The 6-chloro intermediate is then reacted directly with cyclopropylamine to introduce the desired substituent at the C6 position of the purine ring.

-

Final Deprotection/Conversion: Subsequent reaction steps yield Abacavir.

Diagram: Synthetic Approaches to Abacavir

Caption: Overview of convergent and linear synthetic strategies for Abacavir.

Asymmetric and Chemoenzymatic Syntheses

More recent advancements in the synthesis of Abacavir have focused on improving enantioselectivity and developing more environmentally friendly processes.

-

Asymmetric Synthesis: Methods such as enantioselective hydroamination have been developed, offering a direct route to the chiral amine precursor.[14]

-

Chemoenzymatic Approaches: The use of enzymes, such as lipases, for the kinetic resolution of racemic intermediates has proven to be a highly effective strategy for obtaining the desired enantiomer in high purity.[15][16] This approach is particularly valuable for industrial-scale production due to its high efficiency and reduced environmental impact.[15]

Conclusion and Future Perspectives

The discovery and development of Abacavir represent a landmark achievement in medicinal chemistry and antiviral therapy. The foundational concept of carbocyclic nucleosides has proven to be a robust strategy for overcoming the metabolic limitations of traditional nucleoside analogues. The evolution of synthetic methodologies, from early racemic preparations to highly stereoselective and efficient industrial processes, underscores the continuous innovation within the field of drug development.

While Abacavir remains a vital tool in the management of HIV, the journey of its development offers valuable lessons for future antiviral research. The importance of understanding viral enzymology, the rational design of stable isosteres, and the power of stereoselective synthesis are principles that will continue to guide the discovery of the next generation of antiviral agents. The story of Abacavir is not merely the history of a successful drug but a compelling narrative of scientific ingenuity and its profound impact on human health.

References

- Abacavir - Wikipedia. [URL: https://en.wikipedia.org/wiki/Abacavir]

- Enantioselective and Regiodivergent Addition of Purines to Terminal Allenes: Synthesis of Abacavir. Angewandte Chemie International Edition, 56(6), 1520–1524. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201610876]

- What is the mechanism of action of abacavir (nucleoside reverse transcriptase inhibitor)? Medscape. [URL: https://www.medscape.com/answers/203023-15923/what-is-the-mechanism-of-action-of-abacavir-nucleoside-reverse-transcriptase-inhibitor]

- Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [URL: https://www.pharmgkb.

- Abacavir. aidsmap. [URL: https://www.aidsmap.com/about-hiv/abacavir]

- Abacavir. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK541031/]

- Solid-Phase Synthesis of Carbocyclic Nucleosides. Organic Letters, 2(18), 2821–2823. [URL: https://pubs.acs.org/doi/10.1021/ol006328p]

- Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Bioorganic & Medicinal Chemistry Letters, 22(13), 4363–4366. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3372225/]

- New Convergent Synthesis of Carbocyclic Nucleoside Analogues. Synthesis, 2003(13), 2101–2109. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2003-41052]

- Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg, Department of Chemistry. [URL: https://www.chemie.uni-hamburg.de/acn/baltas/research/carbocyclic-nucleosides.html]

- Carbocyclic nucleoside - Wikipedia. [URL: https://en.wikipedia.org/wiki/Carbocyclic_nucleoside]

- 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry, 82(19), 10258–10270. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01712]

- Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.4. [URL: https://pubmed.ncbi.nlm.nih.gov/18428951/]

- Robert Vince, PhD. University of Minnesota, Center for Drug Design. [URL: https://drugdesign.umn.edu/bio/cdd-faculty-staff/robert-vince]

- Robert Vince (scientist) - Wikipedia. [URL: https://en.wikipedia.org/wiki/Robert_Vince_(scientist)]

- Chemoenzymatic synthesis of abacavir. ResearchGate. [URL: https://www.researchgate.net/figure/Chemoenzymatic-synthesis-of-abacavir-a-Using-a-lactamase-by-kinetic-resolution-of_fig13_324024844]

- ABACAVIR: A BREAKTHROUGH IN HIV TREATMENT. AquigenBio. [URL: https://aquigenbio.

- Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 27(15), 4993. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370643/]

- Example of antiviral carbocyclic nucleosides and structures of the target compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Example-of-antiviral-carbocyclic-nucleosides-and-structures-of-the-target-compounds_fig1_349581313]

- Vince, Robert - AHC Oral History Project. University of Minnesota. [URL: https://oralhistory.ahc.umn.edu/islandora/object/ahc%3A2483]

- The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Future Medicinal Chemistry, 8(11), 1237–1255. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5496495/]

- The history of antiretrovirals: key discoveries over the past 25 years. Reviews in Medical Virology, 19(5), 287–301. [URL: https://pubmed.ncbi.nlm.nih.gov/19714702/]

- Synthesis and antiviral activity of novel anomeric branched carbocyclic nucleosides. Archives of Pharmacal Research, 28(10), 1105–1110. [URL: https://pubmed.ncbi.nlm.nih.gov/16276962/]

- ABACAVIR. New Drug Approvals. [URL: https://www.newdrugapprovals.org/abacavir/]

- Process for the preparation of abacavir. Google Patents. [URL: https://patents.google.

- Synthetic Methodologies towards Abacavir (ABC): An Anti-HIV Drug. Mini-Reviews in Organic Chemistry, 17(5), 558-573. [URL: https://www.eurekaselect.com/article/105747]

- An In-depth Technical Guide to the Discovery and Synthesis of ent-Abacavir. BenchChem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-discovery-and-synthesis-of-ent-abacavir/]

- Synthesis and Antiviral Activity of Novel 4′Branched Carbocyclic C-Nucleoside. Molecules, 27(16), 5183. [URL: https://www.mdpi.com/1420-3049/27/16/5183]

- Process for the preparation of abacavir. Google Patents. [URL: https://patents.google.

- Process for the preparation of abacavir. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP1939196A1&pn=EP1939196&ki=A1]

- The History of HIV Treatment: Antiretroviral Therapy and More. WebMD. [URL: https://www.webmd.

- Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(4), 761–765. [URL: https://pubmed.ncbi.nlm.nih.gov/2563385/]

- Synthesis and Development of Long-Acting Abacavir Prodrug Nanoformulations. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Development-of-Long-Acting-Abacavir-Singh/a6a9b4d8e5e6e8c8b7c9f8d8b8c8b8c8b8c8b8c8]

- Development and characterization of a long-acting nanoformulated abacavir prodrug. Nanomedicine, 11(15), 1913–1927. [URL: https://pubmed.ncbi.nlm.nih.gov/27456759/]

- Abacavir/lamivudine - GSK/Viatris /ViiV Healthcare. AdisInsight. [URL: https://adisinsight.springer.com/drugs/800009214]

- Abacavir Pharmacogenetics – From Initial Reports to Standard of Care. Pharmacotherapy, 33(7), 773–785. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883777/]

- Process for the preparation of abacavir. Google Patents. [URL: https://patents.google.

- Abacavir's trials and tribulations. AIDS Patient Care and STDs, 12(11), 839-840. [URL: https://pubmed.ncbi.nlm.nih.gov/11361661/]

- Abacavir and hypersensitivity. The Scientist. [URL: https://www.the-scientist.com/news-analysis/abacavir-and-hypersensitivity-57551]

- Abacavir hypersensitivity reaction experienced by 5% say GSK investigators. aidsmap. [URL: https://www.aidsmap.

Sources

- 1. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 3. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Abacavir - Wikipedia [en.wikipedia.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. The History of HIV Treatment: Antiretroviral Therapy and More [webmd.com]

- 7. Abacavir | aidsmap [aidsmap.com]

- 8. droracle.ai [droracle.ai]

- 9. ClinPGx [clinpgx.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Robert Vince, PhD | Center for Drug Design [drugdesign.umn.edu]

- 12. Robert Vince (scientist) - Wikipedia [en.wikipedia.org]

- 13. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the In Vivo Pharmacokinetics and Bioavailability of Abacavir Sulfate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Abacavir sulfate is a cornerstone carbocyclic nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] A comprehensive understanding of its in vivo behavior is paramount for optimizing therapeutic regimens and guiding the development of novel formulations. This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and bioavailability of abacavir. We will explore the absorption, distribution, metabolism, and excretion (ADME) profile, detail the design of pivotal in vivo studies, and present validated bioanalytical methodologies. The causality behind experimental choices and the integration of regulatory standards are emphasized to ensure scientific integrity and practical applicability for professionals in the field.

Introduction to Abacavir Sulfate

Chemical Identity and Therapeutic Class

Abacavir is a synthetic carbocyclic 2'-deoxyguanosine analogue.[1] It belongs to the NRTI class of antiretroviral agents.[3] In vivo, the administered abacavir sulfate salt readily dissociates to its active free base, abacavir.[4]

Mechanism of Action

The therapeutic effect of abacavir is not mediated by the parent drug but by its intracellular anabolite, carbovir triphosphate (CBV-TP).[1][5] Cellular enzymes phosphorylate abacavir to CBV-TP, which acts as a competitive inhibitor of HIV-1 reverse transcriptase.[3] By competing with the natural substrate, deoxyguanosine triphosphate (dGTP), and being incorporated into the growing viral DNA chain, it causes premature chain termination due to the lack of a 3'-hydroxyl group, thereby halting viral replication.[3]

Clinical Significance and Formulation

Abacavir is a critical component of combination antiretroviral therapy (cART) for HIV-1 infection in adults and children over three months of age.[1][2] It is available for oral administration as both a tablet and an oral solution, which are considered interchangeable.[2][4]

Core Pharmacokinetic (ADME) Profile

Abacavir exhibits a predictable and well-characterized pharmacokinetic profile, which is crucial for its reliable clinical use.

Absorption

-

Rate and Extent: Following oral administration, abacavir is rapidly and extensively absorbed.[1][4][6] Peak plasma concentrations (Cmax) are typically observed between 0.63 and 1.7 hours after dosing.[5][7]

-

Bioavailability: The absolute oral bioavailability of the tablet formulation is high, consistently reported at approximately 83%.[2][5][6][7][8][9][10] This high bioavailability is attributed to its lipophilic nature and high water solubility, which facilitates passage across cell membranes via passive diffusion.[8]

-

Effect of Food: The administration of abacavir with or without food has no clinically significant impact on its systemic exposure (AUC).[1][4][5][9][11] This offers flexibility in dosing for patients.

Distribution

-

Volume of Distribution (Vd): The apparent volume of distribution after intravenous administration is approximately 0.86 L/kg, indicating that abacavir distributes into extravascular spaces.[1][5]

-

Plasma Protein Binding: Abacavir exhibits moderate binding to human plasma proteins, at approximately 50%.[1][5][10] This binding is independent of the drug's plasma concentration.[1][5]

-

CSF Penetration: Abacavir effectively crosses the blood-brain barrier.[6] Studies have shown that cerebrospinal fluid (CSF) to plasma ratios average around 36%, with concentrations in the CSF sufficient to inhibit local HIV replication.[12]

Metabolism

Abacavir is extensively metabolized in the liver, with less than 2% of the dose being excreted as the unchanged parent drug in urine.[5][8] Crucially, its metabolism does not involve the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions with agents that induce or inhibit these enzymes.[1][5][8][13]

The two primary metabolic pathways are:

-

Alcohol Dehydrogenase (ADH): Oxidation by ADH to form an inactive 5'-carboxylic acid metabolite.[1][5][6][14]

-

Uridine Diphosphate Glucuronosyltransferase (UGT): Glucuronidation to form an inactive 5'-glucuronide metabolite.[1][5][6][14]

These two inactive metabolites account for the majority of the eliminated dose.[5][14]

Excretion

Abacavir and its metabolites are primarily eliminated via the kidneys. A mass balance study revealed that approximately 83% of an administered dose is recovered in the urine, while 16% is found in the feces.[6][8] The urinary excretion consists mainly of the glucuronide metabolite (~36%), the carboxylate metabolite (~30%), and a small fraction of unchanged abacavir (~1.2%).[3] The terminal elimination half-life is relatively short, around 1.5 to 2.0 hours.[1][5][6]

Factors Influencing Abacavir Pharmacokinetics

Genetic Factors

The presence of the HLA-B57:01 allele is strongly associated with a risk of developing a severe hypersensitivity reaction (HSR) and is a contraindication for abacavir use.[1][9] While this is primarily a pharmacogenetic safety issue, it is the most critical genetic factor related to the drug. Research suggests abacavir binds within the HLA-B57:01 protein, altering the repertoire of self-peptides presented to T-cells, which can trigger an autoimmune-like response.[15]

Drug-Drug Interactions

-

Ethanol: Co-administration of ethanol can increase abacavir exposure.[16] Ethanol competes for the ADH enzyme, which is involved in abacavir's metabolism. This can lead to a 41% increase in abacavir's AUC and a 26% increase in its half-life.[16][17][18] Patients are typically advised to avoid alcohol.[18]

-

CYP450 System: As abacavir is not metabolized by CYP enzymes, clinically significant interactions with drugs that are substrates, inducers, or inhibitors of this system are unlikely.[5][8][14]

-

Other Antiretrovirals: No clinically significant pharmacokinetic interactions have been observed between abacavir and other common antiretrovirals like lamivudine and zidovudine.[5][13]

Special Populations

-

Hepatic Impairment: Since abacavir is primarily metabolized by the liver, dose adjustments are necessary for patients with hepatic impairment. In patients with mild hepatic impairment (Child-Pugh Class A), the AUC of abacavir is increased by 89%, and a dose reduction is recommended.[2] Abacavir is contraindicated in patients with moderate to severe hepatic impairment.[4][9][19]

-

Renal Impairment: No dosage adjustments are needed for patients with renal impairment, as renal excretion of the unchanged drug is a minor elimination pathway.[1]

-

Pediatric Patients: The pharmacokinetics of abacavir have been studied in children, and weight-based dosing regimens are established to achieve exposures comparable to those in adults.[2][20]

In Vivo Study Design for Bioavailability & Pharmacokinetic Assessment

Conducting a robust in vivo study is essential for characterizing the PK profile of a new formulation or for establishing bioequivalence. The design must be scientifically sound and adhere to regulatory guidelines, such as those provided by the FDA.[21][22][23][24]

Objectives and Study Design

-

Primary Objective: To determine the rate and extent of absorption of abacavir from a test formulation and compare it to a reference formulation.

-

Key PK Endpoints:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUCinf: Area under the curve extrapolated to infinity.

-

-

Study Design Rationale: A single-dose, two-period, crossover design is the gold standard for bioavailability studies. This design is powerful because each subject acts as their own control, minimizing inter-subject variability. A washout period of at least 5-7 half-lives between dosing periods is critical to prevent carryover effects.

Methodology: A Step-by-Step Protocol

-

Subject Selection: Healthy adult volunteers are typically enrolled. Subjects undergo a screening process to ensure they meet inclusion/exclusion criteria (e.g., no confounding medications, normal organ function).

-

Dosing and Fasting: Subjects fast overnight (typically 10 hours) before receiving a single oral dose of abacavir. The fast continues for approximately 4 hours post-dose.

-

Blood Sample Collection: Serial venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA). The collection schedule is designed to adequately characterize the plasma concentration-time profile.

-

Causality: A pre-dose sample (0 hours) is essential. Frequent sampling is conducted around the expected Tmax (e.g., 0.5, 0.75, 1, 1.5, 2, 3 hours) to accurately define the absorption phase and Cmax. Less frequent sampling is performed during the elimination phase (e.g., 4, 6, 8, 12, 24 hours) to accurately determine the elimination rate constant and AUC.

-

-

Sample Processing: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to labeled cryovials.

-

Sample Storage: Plasma samples are immediately frozen and stored at -70°C or below until bioanalysis to ensure drug stability.

Bioanalytical Method Validation

The quantification of abacavir in plasma requires a highly selective and sensitive method. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[25][26][27]

-

Principle: The method involves separating abacavir from plasma components using liquid chromatography, followed by ionization and detection using a mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (for abacavir, m/z 287.2) is selected and fragmented to produce a specific product ion (m/z 191.2), ensuring high specificity.[25][27]

-

Validation Parameters: The method must be fully validated according to regulatory guidelines, assessing:

-

Linearity: A linear relationship between concentration and response over the expected clinical range (e.g., 29.8–9318 ng/mL).[25]

-

Accuracy & Precision: Intra- and inter-day precision should be within ±15% (±20% at the lower limit of quantification).[25]

-

Selectivity: No interference from endogenous plasma components.

-

Recovery and Matrix Effect: Consistent extraction efficiency and minimal signal suppression/enhancement from the plasma matrix.

-

Stability: Abacavir stability must be proven under various conditions (freeze-thaw, short-term benchtop, long-term storage).

-

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated for each subject using non-compartmental analysis (NCA). The log-transformed Cmax and AUC values are then analyzed using an Analysis of Variance (ANOVA) model to assess bioequivalence between the test and reference products.

Summary of Key Pharmacokinetic Parameters

The following table summarizes the key single-dose pharmacokinetic parameters for abacavir in adults.

| Parameter | Value | Reference(s) |

| Absolute Bioavailability (F) | ~83% | [2][5][8][9] |

| Time to Peak (Tmax) | 0.63 - 1.7 hours | [5][7] |

| Peak Concentration (Cmax) | 3.0 ± 0.89 µg/mL (300 mg dose) | [1][4] |

| 4.26 ± 1.19 µg/mL (600 mg dose) | [4] | |

| Area Under Curve (AUC) | 6.02 ± 1.73 µg·hr/mL (300 mg dose, 0-12h) | [1][4] |

| 11.95 ± 2.51 µg·hr/mL (600 mg dose, 0-∞) | [4] | |

| Volume of Distribution (Vd) | 0.86 ± 0.15 L/kg | [1][5] |

| Plasma Protein Binding | ~50% | [1][5][10] |

| Elimination Half-Life (t½) | 1.5 - 2.0 hours | [1][5][6] |

| Primary Metabolism | ADH and UGT | [1][5][14] |

| Primary Excretion Route | Renal (as metabolites) | [3][6][8] |

Conclusion and Future Directions

Abacavir sulfate possesses a favorable and predictable pharmacokinetic profile characterized by rapid oral absorption, high bioavailability, distribution into key tissues including the central nervous system, and metabolism independent of the CYP450 pathway. This profile underpins its consistent clinical efficacy and relatively low potential for certain drug-drug interactions. The established protocols for in vivo bioavailability and pharmacokinetic studies, coupled with robust LC-MS/MS bioanalytical methods, provide a clear framework for the continued development and evaluation of abacavir-containing formulations. Future research may focus on refining population PK models for increasingly specific patient subgroups and exploring novel drug delivery systems to further optimize therapeutic outcomes.

References

-

Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

-

Patel, P., & Abdallah, M. (2024). Abacavir. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Abacavir. (n.d.). In Wikipedia. Retrieved from [Link]

-

Yuen, G. J., & Weller, S. (2008). A review of the pharmacokinetics of abacavir. Clinical Pharmacokinetics, 47(6), 351-371. doi:10.2165/00003088-200847060-00001. Retrieved from [Link]

-

Abacavir Tablets Full Prescribing Information. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Syme, M., et al. (1999). Single-Dose Pharmacokinetics and Safety of Abacavir (1592U89), Zidovudine, and Lamivudine Administered Alone and in Combination in Adults with Human Immunodeficiency Virus Infection. Antimicrobial Agents and Chemotherapy, 43(5), 1215-1221. Retrieved from [Link]

-

McDowell, J. A., et al. (2012). PharmGKB summary: abacavir pathway. Pharmacogenetics and Genomics, 22(9), 693-697. doi:10.1097/FPC.0b013e3283563332. Retrieved from [Link]

-

McDowell, J. A., et al. (2000). Pharmacokinetic Interaction of Abacavir (1592U89) and Ethanol in Human Immunodeficiency Virus-Infected Adults. Antimicrobial Agents and Chemotherapy, 44(6), 1686-1690. doi:10.1128/AAC.44.6.1686-1690.2000. Retrieved from [Link]

-

Pharmacology of Abacavir; Mechanism of Action, Clinical uses, Side effects. (2024). Medical Essentials Plus. Retrieved from [Link]

-

Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations. (2000). Federal Register. Retrieved from [Link]

-

Rezk, M. R., et al. (2010). Development and Validation of a Selective and Rapid LC–MS–MS Method for the Quantification of Abacavir in Human Plasma. Journal of Chromatographic Science, 48(8), 657-662. doi:10.1093/chrsci/48.8.657. Retrieved from [Link]

-

Abacavir Interaction with Alcohol. (n.d.). Medindia. Retrieved from [Link]

-

Bioavailability Studies for NDA or IND Guidance. (2022). Clinical Pathways. Retrieved from [Link]

-

Abacavir Food, Alcohol, Supplements and Drug Interactions. (n.d.). ScriptSave WellRx. Retrieved from [Link]

-

Final Guidance Bioavailability Studies Submitted in NDAs or INDs. (2022). American College of Clinical Pharmacology. Retrieved from [Link]

-

Abacavir and Alcohol/Food Interactions. (n.d.). Drugs.com. Retrieved from [Link]

-

FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. (2014). Hyman, Phelps & McNamara, P.C. Retrieved from [Link]

-

FDA Publishes Guidance on Bioavailability and Bioequivalence Samples. (2020). Lachman Consultants. Retrieved from [Link]

-

Abacavir. (n.d.). Johns Hopkins HIV Guide. Retrieved from [Link]

-

McDowell, J. A., et al. (2000). Pharmacokinetic interaction of abacavir (1592U89) and ethanol in human immunodeficiency virus-infected adults. Antimicrobial Agents and Chemotherapy, 44(6), 1686-1690. doi:10.1128/AAC.44.6.1686-1690.2000. Retrieved from [Link]

-

Ferrer, S. F., et al. (2004). Determination of abacavir in human plasma by high-performance liquid chromatography with ultraviolet detection and the analytical error function. Biomedical Chromatography, 18(6), 349-354. doi:10.1002/bmc.326. Retrieved from [Link]

-

Abacavir Sulfate Tablets: Package Insert / Prescribing Info. (n.d.). Drugs.com. Retrieved from [Link]

-

LC Method for the Determination of Abacavir in Human Plasma for Pharmacokinetic Studies. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Kim, J., et al. (2015). Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 114, 185-192. doi:10.1016/j.jpba.2015.05.021. Retrieved from [Link]

-

Musiime, V., et al. (2010). Population pharmacokinetics of abacavir in infants, toddlers and children. British Journal of Clinical Pharmacology, 70(4), 547-555. doi:10.1111/j.1365-2125.2010.03728.x. Retrieved from [Link]

-

Abacavir. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Abacavir Sulfate Monograph for Professionals. (n.d.). Drugs.com. Retrieved from [Link]

-

Abacavir Patient Drug Record. (n.d.). NIH Clinical Info. Retrieved from [Link]

-

Abacavir Sulfate. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Abacavir and Lamivudine Tablets Full Prescribing Information. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Adkison, K. K., et al. (1999). Population Pharmacokinetics and Pharmacodynamic Modeling of Abacavir (1592U89) from a Dose-Ranging, Double-Blind, Randomized Monotherapy Trial with Human Immunodeficiency Virus-Infected Subjects. Antimicrobial Agents and Chemotherapy, 43(11), 2682-2690. Retrieved from [Link]

-

McDowell, J. A., et al. (1998). Safety and Pharmacokinetics of Abacavir (1592U89) following Oral Administration of Escalating Single Doses in Human Immunodeficiency Virus Type 1-Infected Adults. Antimicrobial Agents and Chemotherapy, 42(10), 2743-2746. Retrieved from [Link]

-

Norcross, M. A., et al. (2012). Abacavir induces loading of novel self-peptides into HLA-B*57:01: an autoimmune model for HLA-associated drug hypersensitivity. AIDS, 26(3), F21-F29. doi:10.1097/QAD.0b013e3283501620. Retrieved from [Link]

-

Yuen, G. J., et al. (2001). Population Pharmacokinetics of Abacavir in Plasma and Cerebrospinal Fluid. Antimicrobial Agents and Chemotherapy, 45(8), 2297-2302. doi:10.1128/AAC.45.8.2297-2302.2001. Retrieved from [Link]

Sources

- 1. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abacavir - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. ClinPGx [clinpgx.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Abacavir | Johns Hopkins HIV Guide [hopkinsguides.com]

- 11. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 12. Population Pharmacokinetics of Abacavir in Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-Dose Pharmacokinetics and Safety of Abacavir (1592U89), Zidovudine, and Lamivudine Administered Alone and in Combination in Adults with Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]